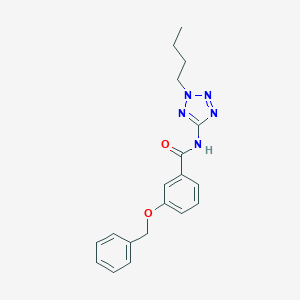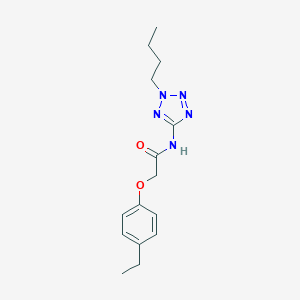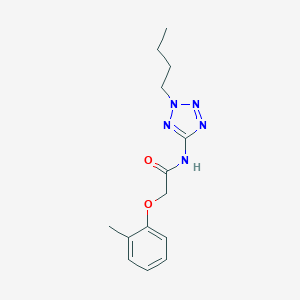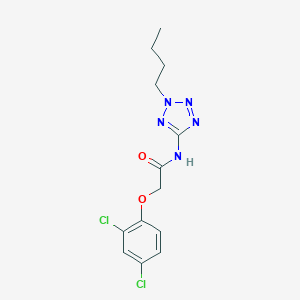![molecular formula C18H19N3O2 B244475 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as JNJ-54175446 and is a selective antagonist of the orexin 1 receptor. The orexin 1 receptor is a G-protein-coupled receptor that is primarily expressed in the lateral hypothalamus and plays a crucial role in the regulation of wakefulness and sleep. The discovery of JNJ-54175446 has led to extensive research on its synthesis, mechanism of action, and potential applications in the field of neuroscience.
作用機序
JNJ-54175446 works by selectively blocking the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. The orexin 1 receptor is primarily expressed in the lateral hypothalamus and is activated by the neuropeptides orexin A and orexin B. The activation of the orexin 1 receptor promotes wakefulness and arousal. By blocking the orexin 1 receptor, JNJ-54175446 promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce wakefulness and increase sleep in preclinical studies. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects. The compound has also been shown to reduce the expression of orexin A and orexin B in the lateral hypothalamus, which suggests that it may have a long-lasting effect on the regulation of sleep and wakefulness.
実験室実験の利点と制限
JNJ-54175446 has several advantages for lab experiments. The compound is highly selective for the orexin 1 receptor, which makes it a useful tool for studying the role of the orexin system in the regulation of sleep and wakefulness. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the neurobiological mechanisms of anxiety and depression.
One limitation of JNJ-54175446 is that it is a relatively new compound, and its long-term effects on the regulation of sleep and wakefulness are not yet fully understood. In addition, the compound has not yet been tested in clinical trials, which limits its potential applications in the treatment of sleep disorders.
将来の方向性
There are several potential future directions for research on JNJ-54175446. One area of research could focus on the long-term effects of the compound on the regulation of sleep and wakefulness. Another area of research could focus on the potential applications of JNJ-54175446 in the treatment of sleep disorders, such as narcolepsy and insomnia. In addition, future research could explore the potential applications of JNJ-54175446 in the treatment of anxiety and depression.
Conclusion:
JNJ-54175446 is a promising compound that has gained significant attention in the field of neuroscience. The compound has been shown to be a selective antagonist of the orexin 1 receptor, which makes it a useful tool for studying the role of the orexin system in the regulation of sleep and wakefulness. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the neurobiological mechanisms of anxiety and depression. While there are still limitations to its use, the potential applications of JNJ-54175446 in the treatment of sleep disorders and other neurological conditions make it an exciting area of research for the future.
合成法
The synthesis of JNJ-54175446 involves several steps, including the preparation of key intermediates and the coupling of the final product. The synthesis process has been described in detail in a research article published by Johnson et al. (2017). The authors used a combination of synthetic chemistry techniques, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, to synthesize JNJ-54175446 in high yield and purity.
科学的研究の応用
JNJ-54175446 has been extensively studied for its potential applications in the field of neuroscience. The compound has been shown to be a selective antagonist of the orexin 1 receptor, which makes it a promising candidate for the treatment of sleep disorders, such as narcolepsy and insomnia. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects in preclinical studies.
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H19N3O2/c1-11(2)9-16(22)20-14-7-6-13(10-12(14)3)18-21-17-15(23-18)5-4-8-19-17/h4-8,10-11H,9H2,1-3H3,(H,20,22) |
InChIキー |
ZRCAQHGGJVLUSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)





